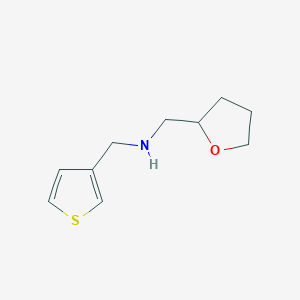
1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine is an organic compound that features a tetrahydrofuran ring and a thiophene ring connected via a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiophene derivatives.
科学的研究の応用
1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of materials with specific electronic or photophysical properties.
作用機序
The mechanism by which 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The exact mechanism can vary and is often the subject of ongoing research.
類似化合物との比較
Similar Compounds
1-(Tetrahydrofuran-2-yl)-N-(thiophen-2-ylmethyl)methanamine: Similar structure but with a different position of the thiophene ring.
1-(Tetrahydrofuran-2-yl)-N-(furan-3-ylmethyl)methanamine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine is unique due to the specific positioning of the thiophene ring, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C10H13NOS
- CAS Number : 892592-66-4
The structure features a tetrahydrofuran ring and a thiophene moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The tetrahydrofuran ring may enhance solubility and bioavailability, while the thiophene group can facilitate binding to biological targets due to its electron-rich nature.
Biological Activity Overview
This compound has been studied for several biological activities:
Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found that derivatives of thiophene exhibited significant activity against Staphylococcus aureus and Escherichia coli. While direct evidence for this compound is lacking, it is reasonable to hypothesize similar effects based on structural analogs .
Cytotoxicity Testing
In a cytotoxicity assay involving human cervical carcinoma (HeLa) and lung carcinoma (A549) cell lines, compounds structurally related to this compound were evaluated using the MTT assay. Results indicated that some derivatives exhibited significant cytotoxicity at concentrations ranging from 1 to 25 μM, suggesting potential therapeutic applications in oncology .
Neurological Activity
While direct studies on the neurological effects of this specific compound are sparse, similar compounds have been shown to modulate neurotransmitter systems. For instance, thiophene derivatives have been reported to influence GABAergic pathways, which could be relevant for understanding the neuropharmacological profile of this compound .
Summary of Biological Activities
特性
IUPAC Name |
1-(oxolan-2-yl)-N-(thiophen-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h3,5,8,10-11H,1-2,4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUGRZKROKZCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406042 |
Source


|
| Record name | 1-(Oxolan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-66-4 |
Source


|
| Record name | 1-(Oxolan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














